![molecular formula C8H7N3S B2462351 5-Phenyl-1,2,4-thiadiazol-3-amine CAS No. 27182-54-3](/img/structure/B2462351.png)
5-Phenyl-1,2,4-thiadiazol-3-amine
Overview
Description
5-Phenyl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a phenyl group attached to the thiadiazole ring enhances its chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,2,4-thiadiazol-3-amine is known to interact with various enzymes, proteins, and other biomolecules. Thiadiazole derivatives have been reported to possess a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities
Cellular Effects
Some thiadiazole derivatives have shown to have an inhibitory effect on certain bacteria strains
Molecular Mechanism
It is known that thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with biological targets
Temporal Effects in Laboratory Settings
It is known that the synthesis of thiadiazole derivatives can be achieved in a shorter reaction time compared with conventional heating methods
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another approach involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with chloroacetic acid in dry acetone under reflux conditions with anhydrous potassium carbonate as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times and higher yields compared to conventional heating methods . This method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Properties
Research indicates that 5-Phenyl-1,2,4-thiadiazol-3-amine derivatives exhibit promising anticancer activities. For instance, studies have shown that derivatives of this compound can induce cytotoxic effects against various cancer cell lines. One study reported the synthesis of several derivatives that demonstrated IC50 values ranging from 1.51 to 7.70 µM against HTLV-1-infected cells and non-infected Jurkat cells, indicating potential as chemotherapeutic agents .
Mechanism of Action
The mechanism underlying the anticancer activity of these compounds often involves apoptosis induction and cell cycle arrest. For example, certain derivatives have been shown to inhibit the growth of breast cancer cells (MCF-7) with IC50 values as low as 0.28 µg/mL through G2/M phase arrest . This highlights the potential of this compound in developing effective cancer therapies.
Agricultural Chemicals
Fungicidal and Herbicidal Applications
In agriculture, compounds related to this compound are utilized for their fungicidal and herbicidal properties. They enhance crop protection by targeting specific pathogens and improving yield quality. The stability and reactivity of these compounds make them suitable candidates for developing new agrochemicals .
Material Science
Development of Advanced Materials
The unique chemical properties of this compound derivatives are being explored in material science for applications in polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them ideal for various industrial applications .
Corrosion Inhibition
Corrosion Resistance in Mild Steel
Recent studies have investigated the use of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound demonstrated significant effectiveness in reducing corrosion rates when tested in hydrochloric acid solutions . This application is particularly valuable in industries where metal degradation poses significant challenges.
Table 1: Anticancer Activity of Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5a | MT2 | 1.51 | Apoptosis |
5b | Jurkat | 1.74 | Necrosis |
5c | C91/PL | 2.82 | Apoptosis |
5d | MCF-7 | 0.28 | Cell Cycle Arrest |
Table 2: Corrosion Inhibition Effectiveness
Compound | Corrosion Rate Reduction (%) |
---|---|
N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | 75% |
Case Studies
Case Study: Anticancer Efficacy
A study conducted on several derivatives of this compound revealed their potential as anticancer agents against various cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through specific pathways involving mitochondrial dysfunction .
Case Study: Agricultural Application
Another research focused on the application of thiadiazole derivatives in agriculture showed that these compounds significantly reduced fungal infections in crops while promoting growth rates compared to untreated controls .
Mechanism of Action
The mechanism of action of 5-Phenyl-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation . The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2-amine: Similar structure but differs in the position of the amine group.
1,3,4-Thiadiazole derivatives: A broad class of compounds with varying substituents on the thiadiazole ring.
Uniqueness
5-Phenyl-1,2,4-thiadiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
5-Phenyl-1,2,4-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a thiadiazole ring substituted with a phenyl group. Its chemical formula is , and it exhibits unique properties that contribute to its biological activity.
Biological Activities
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of thiadiazoles exhibit cytotoxic effects against cancer cell lines. For instance, compounds related to this compound showed IC50 values ranging from 1.51 to 7.70 μM against HTLV-1-infected cell lines and Jurkat cells, indicating significant potential as anticancer agents .
- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activities. Research indicates that they can effectively inhibit the growth of various bacterial strains and fungi. For example, certain derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. Thiadiazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
The mechanisms underlying the biological activity of this compound involve several pathways:
- DNA Intercalation : Some studies suggest that certain derivatives may intercalate into DNA, disrupting cellular processes and leading to apoptosis in cancer cells .
- Enzyme Inhibition : Thiadiazole derivatives can act as inhibitors of key enzymes involved in inflammation and microbial resistance .
- Reactive Oxygen Species (ROS) Modulation : These compounds may influence oxidative stress pathways, contributing to their anticancer and antimicrobial effects .
Anticancer Activity
A study evaluated the cytotoxicity of several thiadiazole derivatives against HTLV-1-infected cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner. Notably, compound 5b induced necrosis in Jurkat cells at a rate of 75.37% after 24 hours of treatment .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL, demonstrating the effectiveness of these compounds compared to standard antibiotics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has been assessed through studies on its binding affinity with human serum albumin (HSA). The interaction was found to be spontaneous and moderate, suggesting favorable biodistribution characteristics . However, further toxicological studies are necessary to evaluate the safety profile for therapeutic applications.
Properties
IUPAC Name |
5-phenyl-1,2,4-thiadiazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDQVLZCXNJPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00949925 | |
Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27182-54-3 | |
Record name | 5-Phenyl-1,2,4-thiadiazol-3(2H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00949925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,2,4-thiadiazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.